Cas no 186202-57-3 (tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate)
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate
- (R)-2-(Boc-aminomethyl)morpholine
- (R)-2-N-Boc-amimethylmorpholine
- (R)-2-N-Boc-aminomethylmorpholine
- (R)-2-N-Boc-aminomethylmorpholine oxalate
- BH2065
- tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate
- 1,1-Dimethylethyl [(2R)-2-morpholinylmethyl]carbamate
- DTXSID70654832
- Carbamic acid, [(2R)-2-morpholinylmethyl]-, 1,1-dimethylethyl ester
- 1,1-dimethylethyl [(2R)-2-morpholinyl-methyl]carbamate
- tert-butyl(2r)-morpholin-2-ylmethylcarbamate
- tert-butyl (2R)-morpholin-2-ylmethylcarbamate
- TERT-BUTYLN-[(2R)-MORPHOLIN-2-YLMETHYL]CARBAMATE
- SCHEMBL1266666
- MFCD12545850
- tert-butyl N-{[(2R)-morpholin-2-yl]methyl}carbamate
- AKOS016843348
- IYHJNCQAADULQE-MRVPVSSYSA-N
- EN300-7107063
- CS-0048022
- 186202-57-3
- tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamate
- tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate
- AS-34716
-
- MDL: MFCD12545850
- Inchi: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
- InChI Key: IYHJNCQAADULQE-MRVPVSSYSA-N
- SMILES: O1CCNC[C@@H]1CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 216.14700
- Monoisotopic Mass: 216.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.6A^2
- XLogP3: 0.2
Experimental Properties
- Density: 1.032±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 334°C at 760 mmHg
- Flash Point: 155.8°C
- Refractive Index: 1.452
- Solubility: Dissolution (63 g/l) (25 º C),
- PSA: 59.59000
- LogP: 1.21920
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036807-1g |
(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate |
186202-57-3 | 95% | 1g |
$880.00 | 2023-09-02 | |
| Fluorochem | 230685-250mg |
R)-tert-Butyl (morpholin-2-ylmethyl)carbamate |
186202-57-3 | 95% | 250mg |
£336.00 | 2022-02-28 | |
| Fluorochem | 230685-1g |
R)-tert-Butyl (morpholin-2-ylmethyl)carbamate |
186202-57-3 | 95% | 1g |
£839.00 | 2022-02-28 | |
| Chemenu | CM104835-500mg |
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate |
186202-57-3 | 97% | 500mg |
$404 | 2021-08-06 | |
| Chemenu | CM104835-1g |
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate |
186202-57-3 | 97% | 1g |
$605 | 2021-08-06 | |
| Chemenu | CM104835-5g |
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate |
186202-57-3 | 97% | 5g |
$1815 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY008125-0.25g |
(R)-2-(Boc-aminomethyl)morpholine |
186202-57-3 | ≥95% | 0.25g |
¥483.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY008125-1g |
(R)-2-(Boc-aminomethyl)morpholine |
186202-57-3 | ≥95% | 1g |
¥1226.00 | 2025-04-17 | |
| Apollo Scientific | OR451057-500mg |
(R)-2-(N-Boc-aminomethyl)morpholine |
186202-57-3 | 500mg |
£660.00 | 2024-07-20 | ||
| abcr | AB454437-500 mg |
(R)-2-N-Boc-aminomethylmorpholine, 95%; . |
186202-57-3 | 95% | 500MG |
€646.50 | 2023-01-20 |
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate Suppliers
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate (CAS No. 186202-57-3): A Comprehensive Overview
tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate (CAS No. 186202-57-3) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as Boc-(R)-OMeCys-OH, is a chiral amino acid derivative that plays a crucial role in the synthesis of various biologically active molecules and pharmaceutical intermediates.
The tert-butyl protecting group in tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate is widely used in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal using acidic conditions. This makes it an ideal choice for protecting amino groups during multi-step synthetic processes, ensuring the integrity and purity of the final product.
The (2R)-morpholin-2-ylmethyl moiety in tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate imparts chiral characteristics to the molecule, which is essential for the synthesis of enantiomerically pure compounds. Chirality is a critical factor in drug development, as enantiomers can exhibit different biological activities and pharmacological properties. Therefore, the ability to synthesize and isolate specific enantiomers is of paramount importance in the pharmaceutical industry.
Recent studies have highlighted the potential applications of tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes, including signal transduction, gene regulation, and immune responses. Inhibiting specific PPIs can lead to therapeutic benefits in various diseases, such as cancer and neurodegenerative disorders.
Another area where tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate has shown promise is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. The use of prodrugs can improve drug delivery, enhance bioavailability, and reduce side effects. A recent study published in European Journal of Medicinal Chemistry reported that tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate can be used to design prodrugs with enhanced pharmacokinetic properties and improved therapeutic efficacy.
In addition to its applications in drug development, tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate has also been explored for its potential use in chemical biology research. Chemical biology involves the use of chemical tools to study biological systems at the molecular level. The chiral nature and functional versatility of tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate make it an excellent candidate for designing probes and inhibitors that can be used to interrogate biological pathways and mechanisms.
The synthesis of tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate typically involves several steps, including the protection of the amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of the morpholine moiety. Various synthetic methods have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of (R)-O-methyl cysteine with tert-butyl chloroformate to form the Boc protected derivative, followed by coupling with morpholine under suitable conditions.
The physical and chemical properties of tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate have been well-characterized. It is a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for use in various synthetic protocols and analytical techniques.
In conclusion, tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate (CAS No. 186202-57-3) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and functional versatility make it an essential tool for researchers working on the development of novel therapeutics and chemical biology probes. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
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